2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride
Overview
Description
Synthesis Analysis
The synthesis analysis of “2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties are not explicitly mentioned in the search results .Scientific Research Applications
Antimicrobial Activities
Several studies have explored the antimicrobial potential of indole derivatives. For instance, the synthesis of indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives has been investigated for their promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast. These compounds were synthesized using 2-arylhydrazononitriles as key synthons (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). Similarly, Schiff bases derived from tryptophan have shown remarkable antimicrobial activity, highlighting the potential of indole derivatives in combating microbial infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Corrosion Inhibition
Indole derivatives have also been studied for their corrosion inhibition properties. For example, Schiff bases derived from L-Tryptophan on stainless steel surfaces have demonstrated good inhibition efficiency against corrosion in an acidic environment. This finding suggests the potential of these compounds in protecting metal surfaces from corrosion (Vikneshvaran & Velmathi, 2017).
Pharmaceutical Intermediates
The synthesis of compounds with structural similarities to 2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride has been explored for their potential in pharmaceutical applications. For example, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity has been reported. This compound is used as a chiral intermediate in the synthesis of antidepressant drugs, indicating the significance of such compounds in pharmaceutical synthesis (Choi et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-amino-1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c18-15(12-13-6-2-1-3-7-13)17(20)19-11-10-14-8-4-5-9-16(14)19;/h1-9,15H,10-12,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWSZKFFQMOFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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